2-Phenylnon-2-ene-1,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenylnon-2-ene-1,4-diol is an organic compound characterized by the presence of a phenyl group attached to a non-2-ene backbone with hydroxyl groups at the 1 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenylnon-2-ene-1,4-diol can be achieved through several methods. One common approach involves the dihydroxylation of 2-Phenylnon-2-ene using osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄) as oxidizing agents . The reaction typically proceeds under mild conditions, yielding the desired diol with high selectivity.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The choice of catalyst and reaction conditions is optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-Phenylnon-2-ene-1,4-diol undergoes various chemical reactions, including:
Reduction: Reduction of the compound can yield saturated diols or other reduced forms, depending on the reducing agent used.
Substitution: The hydroxyl groups can participate in substitution reactions, forming ethers or esters under appropriate conditions.
Common Reagents and Conditions
Oxidation: Osmium tetroxide (OsO₄), potassium permanganate (KMnO₄), lead tetraacetate (Pb(OAc)₄), periodic acid (HIO₄).
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with palladium catalyst (Pd/C).
Substitution: Alkyl halides, acid chlorides, and other electrophiles in the presence of a base.
Major Products Formed
Oxidation: Aldehydes, ketones.
Reduction: Saturated diols.
Substitution: Ethers, esters.
Scientific Research Applications
2-Phenylnon-2-ene-1,4-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals, coatings, and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Phenylnon-2-ene-1,4-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the phenyl group can participate in π-π interactions, further modulating the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
1,2-Ethanediol (Ethylene Glycol): A simple diol used as antifreeze and in the production of polyesters.
1,2-Propanediol (Propylene Glycol): Used in food, pharmaceuticals, and cosmetics as a solvent and humectant.
1,4-Butanediol: Used in the production of plastics, elastic fibers, and polyurethanes.
Uniqueness
2-Phenylnon-2-ene-1,4-diol is unique due to its extended carbon chain and the presence of a phenyl group, which imparts distinct chemical and physical properties compared to simpler diols. These features make it valuable for specific applications where such properties are desired.
Properties
CAS No. |
214626-48-9 |
---|---|
Molecular Formula |
C15H22O2 |
Molecular Weight |
234.33 g/mol |
IUPAC Name |
2-phenylnon-2-ene-1,4-diol |
InChI |
InChI=1S/C15H22O2/c1-2-3-5-10-15(17)11-14(12-16)13-8-6-4-7-9-13/h4,6-9,11,15-17H,2-3,5,10,12H2,1H3 |
InChI Key |
JHFNANCDMZRLOI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C=C(CO)C1=CC=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.